REACTION_SMILES
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[CH2:1]([CH3:2])[N:3]([C:4]([CH:5]1[N:6]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH2:7][CH2:8][CH2:9]1)=[O:17])[CH2:18][CH3:19].[CH3:21][OH:22].[ClH:20]>>[CH2:1]([CH3:2])[N:3]([C:4]([CH:5]1[NH:6][CH2:7][CH2:8][CH2:9]1)=[O:17])[CH2:18][CH3:19].[ClH:20]
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Name
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Type
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product
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Smiles
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CCN(CC)C(=O)C1CCCN1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |